4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid, also known as JNJ-7777120, is a small-molecule antagonist of the histamine H4 receptor. It was first synthesized by Janssen Pharmaceutica in 2005 and has since been used in scientific research to study the role of the H4 receptor in various physiological and pathological processes.
Mechanism of Action
4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid is a selective antagonist of the H4 receptor, which is a G protein-coupled receptor that is predominantly expressed on immune cells. By blocking the activity of this receptor, 4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid can modulate the release of inflammatory mediators and reduce the recruitment of immune cells to sites of inflammation.
Biochemical and Physiological Effects:
4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cytokine and chemokine production, the suppression of eosinophil recruitment and activation, and the modulation of mast cell degranulation. These effects make it a promising candidate for the treatment of inflammatory and allergic diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid is its selectivity for the H4 receptor, which allows for more specific modulation of immune cell activity. However, its effectiveness may be limited by the expression levels of the H4 receptor and its downstream signaling pathways in different cell types and tissues.
Future Directions
There are several potential future directions for research on 4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid and the H4 receptor. One area of interest is the development of more selective and potent H4 receptor antagonists for use in clinical settings. Additionally, further studies are needed to fully elucidate the role of the H4 receptor in various physiological and pathological processes, and to identify potential therapeutic targets for the treatment of inflammatory and allergic diseases.
Synthesis Methods
The synthesis of 4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 2,4-dimethylbenzylamine to form an intermediate compound. This is then reacted with piperazine to form the final product, which is purified by recrystallization.
Scientific Research Applications
4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid has been used in numerous studies to investigate the role of the H4 receptor in various physiological and pathological processes. For example, it has been shown to modulate inflammation, itch, and pain, and has potential applications in the treatment of allergic diseases, asthma, and pruritus.
properties
IUPAC Name |
4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-3-6-20(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-4-7-19(8-5-18)21(25)26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGRDCJWKYHPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.